molecular formula C13H16ClNO4 B1588293 (R)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid CAS No. 53994-85-7

(R)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid

Cat. No.: B1588293
CAS No.: 53994-85-7
M. Wt: 285.72 g/mol
InChI Key: ZZONJNNLTAGSHB-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid is a chiral, Boc-protected amino acid derivative that serves as a critical synthetic intermediate in advanced pharmaceutical research and development. Its primary research value lies in its application as a key building block for the synthesis of complex bioactive molecules. This compound is particularly useful in the construction of novel therapeutic agents, including potential proteolysis targeting chimeras (PROTACs) and other heterobifunctional molecules . The Boc (tert-butoxycarbonyl) protecting group robustly shields the amine functionality during synthetic sequences, and the chiral (R) configuration at the alpha-carbon is essential for producing enantiopure compounds, a critical requirement for drug efficacy and reducing off-target effects. Researchers utilize this reagent in the exploration of new chemical entities across various disciplines, including medicinal chemistry and chemical biology. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2R)-2-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZONJNNLTAGSHB-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427446
Record name (2R)-[(tert-Butoxycarbonyl)amino](4-chlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53994-85-7
Record name (2R)-[(tert-Butoxycarbonyl)amino](4-chlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (R)-2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid is in the synthesis of pharmaceutical compounds. Its structure allows it to act as a precursor for various bioactive molecules, including:

  • Peptide Synthesis : The compound can be utilized in peptide coupling reactions, where its amino group can react with carboxylic acids to form peptide bonds. This is particularly useful in developing peptides that exhibit biological activity.
  • Drug Development : As a derivative of phenylalanine, this compound can be modified to create analogs with enhanced pharmacological properties. Research has shown that modifications to the phenyl ring can lead to increased potency against specific biological targets.

Biochemical Research

The compound's role extends into biochemical studies, particularly in:

  • Enzyme Inhibition Studies : this compound has been investigated for its potential to inhibit enzymes involved in metabolic pathways. For instance, its effects on amino acid transporters and metabolic enzymes like acetyl-CoA carboxylase have been noted, indicating its potential as a metabolic modulator.
  • Receptor Interaction Studies : The compound has been explored for its interactions with various receptors, including G-protein-coupled receptors (GPCRs), which are critical in many signaling pathways. Understanding these interactions can aid in drug design aimed at modulating receptor activity.

Synthetic Applications

In synthetic organic chemistry, this compound serves as a versatile building block:

  • Synthesis of Chiral Compounds : Its chiral nature makes it valuable in synthesizing other chiral molecules, which are essential in the development of enantiomerically pure drugs.
  • Functionalization Reactions : The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization under mild conditions, facilitating complex organic synthesis without the risk of side reactions that could occur with unprotected amines.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

  • Peptide Synthesis : A study demonstrated that using this compound as a building block led to the successful synthesis of peptides with improved stability and bioactivity compared to their unmodified counterparts.
  • Enzyme Modulation : Research indicated that derivatives of this compound could inhibit specific metabolic enzymes, suggesting potential therapeutic applications in metabolic disorders.
  • Drug Development : Investigations into analogs derived from this compound showed promising results in targeting cancer-related pathways, emphasizing its relevance in oncology research.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound can interact with enzymes and receptors, influencing biological processes.

  • Pathways: It may be involved in signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic Acid (CAS: 53249-34-6)
  • Molecular Formula: C₁₃H₁₇NO₅
  • Molecular Weight : 267.28 g/mol
  • Key Difference : The 4-hydroxyphenyl substituent replaces the 4-chlorophenyl group.
  • Properties :
    • Increased polarity due to the hydroxyl group, enhancing solubility in polar solvents compared to the chlorinated analog .
    • Lower molecular weight (267.28 vs. 285.72) due to the absence of chlorine.
    • Stability: Can be stored at room temperature when sealed, unlike the 4-chlorophenyl analog, which requires refrigeration (2–8°C) .
(R)-2-((Boc)amino)-2-phenylacetic Acid
  • Molecular Formula: C₁₃H₁₇NO₄
  • Molecular Weight : 251.28 g/mol
  • Key Difference: Lacks substituents on the phenyl ring (neither Cl nor OH).
  • Properties :
    • Reduced steric and electronic effects compared to chlorinated/hydroxylated analogs.
    • Higher lipophilicity than the 4-hydroxyphenyl variant but lower than the 4-chloro derivative, influencing membrane permeability in drug design contexts.
2-((Boc)amino)-2-(4-nitrophenyl)acetic Acid
  • Key Difference : Features a nitro group (electron-withdrawing) instead of chlorine.
  • Properties :
    • Higher reactivity in nucleophilic substitutions due to the nitro group’s activation of the aromatic ring.
    • Reduced stability under basic conditions compared to the chloro analog.

Physicochemical Properties and Stability

Property (R)-4-Chlorophenyl Analog 4-Hydroxyphenyl Analog Phenyl Analog (Unsubstituted)
Molecular Weight (g/mol) 285.72 267.28 251.28
Solubility Moderate in DMSO, low in H₂O High in polar solvents Moderate in organic solvents
Storage Conditions 2–8°C Room temperature (sealed) Room temperature
Stability to Acid Deprotection High High High
LogP (Predicted) ~2.1 ~1.5 ~2.5

Notes:

  • The 4-chlorophenyl group increases lipophilicity (higher LogP) compared to the hydroxylated analog, making it more suitable for hydrophobic interactions in drug-receptor binding .
  • The Boc group’s stability is retained across analogs, but the 4-chloro derivative’s refrigeration requirement suggests sensitivity to thermal degradation .

Pharmacological and Industrial Relevance

  • 4-Chlorophenyl Analog : Valued in antihistamine research (e.g., levocetirizine derivatives) for its role in modulating histamine H₁ receptor binding .
  • 4-Hydroxyphenyl Analog : Used in prodrug designs where hydroxyl groups enable conjugation with targeting moieties .

Biological Activity

(R)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid, also known by its CAS number 209525-73-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and diverse research findings.

  • Molecular Formula : C13_{13}H16_{16}ClNO4_{4}
  • Molecular Weight : 285.72 g/mol
  • CAS Number : 209525-73-5
  • Purity : Typically around 95% .

The compound is a derivative of phenylalanine and has been studied for its potential interactions with various biological targets. It is known to exhibit inhibitory activity against certain enzymes and receptors, which may contribute to its therapeutic effects.

Biological Activity Overview

  • Antimicrobial Activity :
    • The compound has shown weak activity against multidrug-resistant bacteria such as Staphylococcus aureus and Mycobacterium species, with Minimum Inhibitory Concentration (MIC) values ranging from 4–8 μg/mL .
    • Notably, it displayed potent activity against Mycobacterium tuberculosis strains with MIC values of 0.5–1.0 μg/mL.
  • Anticancer Activity :
    • In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells, particularly in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231, with an IC50_{50} value of 0.126 μM .
    • The compound exhibited a significant selectivity index, indicating a lower toxicity to normal cells compared to cancer cells.
  • Pharmacokinetics :
    • In animal models, the pharmacokinetic profile revealed moderate exposure with a peak concentration (Cmax_{max}) of 592 ± 62 mg/mL and a slow elimination half-life (t1/2_{1/2}) of approximately 27.4 nM .

Case Study 1: Antitumor Efficacy in Mice

In a study involving BALB/c nude mice inoculated with MDA-MB-231 TNBC cells, treatment with the compound resulted in significant inhibition of lung metastasis over a period of 30 days. The results indicated a marked reduction in metastatic nodules compared to control groups .

Case Study 2: Comparison with Established Chemotherapeutics

When compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU), this compound demonstrated better growth inhibition in both MCF-7 and MDA-MB-231 cell lines, suggesting its potential as an alternative therapeutic agent .

Data Tables

Parameter Value
Molecular FormulaC13_{13}H16_{16}ClNO4_{4}
Molecular Weight285.72 g/mol
Antimicrobial MIC (Staphylococcus aureus)4–8 μg/mL
Antimicrobial MIC (Mycobacterium tuberculosis)0.5–1.0 μg/mL
IC50_{50} (MDA-MB-231 cells)0.126 μM
Cmax_{max}592 ± 62 mg/mL
t1/2_{1/2}~27.4 nM

Preparation Methods

Synthesis via Hydrolysis of 4-Chlorobenzyl Cyanide

One established industrially relevant method to obtain 4-chlorophenylacetic acid, a key intermediate, is the hydrolysis of 4-chlorobenzyl cyanide under acidic or alkaline conditions. This method involves:

  • Slow addition of 4-chlorobenzyl cyanide to concentrated sulfuric acid (30–70% H2SO4) at controlled temperatures (90–150 °C) with reflux and backflow to ensure complete hydrolysis.
  • Removal of residual nitrile by steam distillation.
  • Cooling and crystallization of the acid product, followed by washing and drying.

This process yields 4-chlorophenylacetic acid with high purity (GC purity ~99.96%) and good yield (~95%).

This intermediate is crucial as the phenylacetic acid moiety is the backbone for the target compound.

Boc Protection of the Amino Group

The amino group in the final compound is protected as a tert-butoxycarbonyl (Boc) carbamate to prevent side reactions during further synthesis steps. The Boc protection is typically introduced by:

  • Starting from the corresponding amino acid or amine intermediate.
  • Treating with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium bicarbonate.
  • The reaction proceeds under mild conditions, yielding the Boc-protected amino acid derivative.

This step is standard in amino acid chemistry to protect the amino functionality and is implied in the synthesis of Boc-protected phenylalanine derivatives.

Stereoselective Synthesis via 1,4-Addition and Lactam Reduction

A more advanced synthetic route involves the stereoselective formation of the chiral center:

  • Starting from enantiopure enones, a 1,4-addition of aryl cuprates (or rhodium(I)-catalyzed aryl boronic esters) is performed to introduce the 4-chlorophenyl group stereoselectively.
  • Subsequent reduction of lactams with borane in tetrahydrofuran (THF) yields amino alcohol intermediates.
  • Protection and oxidation steps convert these intermediates into the desired Boc-protected amino acid.

This multi-step sequence achieves high diastereoselectivity and enantiomeric purity, critical for the (R)-enantiomer of the target compound.

Epimerization and Esterification Strategies

In some synthetic approaches, epimerization at the α-carbon is controlled to obtain the desired (R)-configuration:

  • Amide intermediates undergo base-induced epimerization under forcing conditions (e.g., NaOH in ethanol at 100 °C).
  • Subsequent protection of carboxylic acids as tert-butyl esters is achieved using tert-butyl 2,2,2-trichloroacetimidate, which is superior to other esterification reagents.
  • These steps ensure the final compound has the correct stereochemistry and protecting groups intact.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Conditions Outcome/Notes Reference
1 Hydrolysis of 4-chlorobenzyl cyanide 30–70% H2SO4, 90–150 °C, reflux, steam distillation High purity 4-chlorophenylacetic acid (95% yield)
2 Boc Protection of amino group Di-tert-butyl dicarbonate, base (e.g., TEA) Boc-protected amino acid intermediate
3 Stereoselective 1,4-addition and lactam reduction Arylic cuprate or Rh(I)-catalyzed boronic ester, borane in THF Chiral intermediate with 4-chlorophenyl substituent
4 Epimerization and tert-butyl ester formation NaOH in EtOH (100 °C), tert-butyl 2,2,2-trichloroacetimidate Correct stereochemistry and protected acid

Additional Notes on Preparation and Formulation

  • The compound's solubility and formulation details are important for downstream applications. Stock solutions are typically prepared in DMSO and diluted into aqueous or mixed solvent systems with PEG300, Tween 80, or corn oil to achieve clear solutions suitable for biological assays.
  • The order of solvent addition and ensuring clarity at each step is critical for reproducible formulation.

Q & A

Basic: What synthetic routes are commonly employed for the preparation of (R)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid?

Answer:
The synthesis typically involves enantioselective α-amination of 2-(4-chlorophenyl)acetic acid derivatives. A validated route includes:

  • Step 1: Protection of the amino group using Boc anhydride under basic conditions (e.g., NaHCO₃ in THF/water).
  • Step 2: Asymmetric induction via chiral catalysts. For example, (R,R)-FeBIPF₂ (5 mol%) with trimethyl phosphate (TMP) as a co-catalyst achieves 93% enantiomeric excess (ee) .
  • Step 3: Purification via flash chromatography (n-hexane/EtOAc with 0.2% acetic acid) to isolate the Boc-protected product.
    Key References: Reaction conditions and catalyst selection are detailed in enantioselective synthesis studies .

Advanced: How can researchers optimize enantiomeric excess (ee) during asymmetric synthesis of this compound?

Answer:
Optimization strategies include:

  • Catalyst Screening: Chiral iron-based catalysts like (R,R)-FeBIPF₂ show superior stereocontrol compared to traditional organocatalysts.
  • Solvent Effects: Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates and ee by stabilizing transition states .
  • Additives: TMP (trimethyl phosphate) improves catalyst turnover and reduces side reactions, as demonstrated in yields exceeding 90% .
    Data Note: HRMS (ESI) and ¹³C NMR (CD₃OD, δ = 176.13 for carboxylic acid) validate stereochemical outcomes .

Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound?

Answer:

  • ¹H/¹³C NMR: Key signals include the Boc tert-butyl group (δ ~1.4 ppm in ¹H NMR; δ ~28.66 ppm in ¹³C NMR) and aromatic protons (δ ~7.3–7.8 ppm for 4-chlorophenyl) .
  • HRMS: Accurate mass determination (e.g., [M + Na]⁺ = 364.1519) confirms molecular formula (C₁₃H₁₆ClNO₄) .
  • FT-IR: Stretching frequencies for amide (1650–1700 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) groups validate functional groups.

Advanced: How should researchers address discrepancies in spectroscopic data during structural elucidation?

Answer:

  • X-ray Crystallography: Resolves ambiguities in stereochemistry or regiochemistry, as demonstrated in corrigenda for related compounds (e.g., thiazolidine-carboxylic acid derivatives) .
  • Dynamic NMR: Detects conformational exchange in solution, particularly for flexible Boc-protected amines.
  • Computational Validation: DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts to cross-verify experimental data .

Basic: What is the role of the tert-butoxycarbonyl (Boc) group in this compound’s applications?

Answer:

  • Amino Protection: The Boc group prevents undesired side reactions (e.g., nucleophilic attack) during peptide coupling or derivatization.
  • Acid Stability: Removable under mild acidic conditions (e.g., TFA/DCM), making it ideal for iterative synthesis in medicinal chemistry .
  • Solubility Enhancement: Improves solubility in organic solvents, facilitating purification and characterization.

Advanced: What challenges arise in chiral separation and analysis of this compound?

Answer:

  • Chiral HPLC: Requires columns like Chiralpak IA or IB, with mobile phases (hexane/isopropanol + 0.1% TFA) to resolve enantiomers.
  • Method Development: Baseline separation may require optimization of column temperature (25–40°C) and flow rates (0.8–1.2 mL/min).
  • Validation: Use circular dichroism (CD) spectroscopy to correlate elution order with absolute configuration .

Basic: How can researchers assess the compound’s stability under various storage conditions?

Answer:

  • Accelerated Degradation Studies: Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks.
  • HPLC Monitoring: Track degradation products (e.g., de-Boc compound via loss of tert-butyl signals).
  • Recommendation: Store at 2–8°C in sealed, desiccated containers to prevent hydrolysis .

Advanced: What strategies enable incorporation of this compound into peptidomimetic drug candidates?

Answer:

  • Solid-Phase Synthesis: Use Fmoc/t-Bu protection schemes to couple the carboxylic acid to resin-bound peptides.
  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for ligation with functionalized scaffolds.
  • In Vivo Studies: Evaluate metabolic stability by tracking Boc deprotection in liver microsomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
(R)-2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.